2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide

IKK2 inhibition NF-κB signaling Indole carboxamide

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide (CAS 872843-80-6) is a synthetic small molecule belonging to the indole carboxamide class. It is structurally designed as an inhibitor of IκB kinase 2 (IKK2, also known as IKKβ), a key regulator of the NF-κB signaling pathway implicated in inflammatory and autoimmune disorders.

Molecular Formula C20H27N3O3
Molecular Weight 357.454
CAS No. 872843-80-6
Cat. No. B2912403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide
CAS872843-80-6
Molecular FormulaC20H27N3O3
Molecular Weight357.454
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC(C)C
InChIInChI=1S/C20H27N3O3/c1-5-22(6-2)18(24)13-23-12-16(15-9-7-8-10-17(15)23)19(25)20(26)21-11-14(3)4/h7-10,12,14H,5-6,11,13H2,1-4H3,(H,21,26)
InChIKeyYHMKQYWACBCFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide (CAS 872843-80-6): An Indole Carboxamide IKK2 Inhibitor


2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide (CAS 872843-80-6) is a synthetic small molecule belonging to the indole carboxamide class. It is structurally designed as an inhibitor of IκB kinase 2 (IKK2, also known as IKKβ), a key regulator of the NF-κB signaling pathway implicated in inflammatory and autoimmune disorders [1]. The compound features a 1,3-disubstituted indole core with a diethylamino-oxoethyl moiety at the N1 position and an N-isobutyl-oxoacetamide group at the C3 position . Its molecular formula is C20H27N3O3 with a molecular weight of approximately 357.45 g/mol . As a research-use-only compound, its primary value proposition lies in its structural differentiation from other IKK2 inhibitors within the indole carboxamide patent space, potentially offering distinct physicochemical and pharmacological properties for preclinical profiling [1].

Why Generic Substitution Fails: Structural Determinants of IKK2 Affinity in 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide (CAS 872843-80-6)


Indole carboxamide IKK2 inhibitors cannot be generically substituted because small alterations in the N1 and C3 substitution patterns produce profound changes in binding affinity, selectivity, and physicochemical properties. The indole carboxamide patent literature demonstrates that even subtle modifications—such as changing the amide substituent from isobutyl to tert-butyl or dimethyl—can shift IKK2 inhibitory activity by orders of magnitude [1]. The diethylamino-oxoethyl group at the N1 position of this compound contributes to a specific hydrogen-bonding and steric profile within the IKK2 ATP-binding pocket, while the N-isobutyl-oxoacetamide at C3 further modulates lipophilicity and ligand efficiency [2]. Unlike promiscuous kinase inhibitors, IKK2-targeted indole carboxamides require precise spatial arrangement of these functional groups to achieve meaningful target engagement while minimizing off-target kinase interactions [2]. Therefore, direct replacement with a structurally similar analog without confirmatory comparative biochemical data risks selecting a compound with materially different potency, selectivity, or ADME properties, undermining reproducibility in preclinical inflammation models.

Quantitative Differentiation Evidence for 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide (CAS 872843-80-6)


IKK2 Target Engagement: Class-Level Mechanism vs. Benchmarked IKK2 Inhibitors

The target compound is structurally classified as an indole carboxamide IKK2 inhibitor based on its core scaffold, which is the subject of multiple GSK patent filings [1]. IKK2 inhibitory activity is the primary pharmacological mechanism for this compound class. For class-level context, the clinical-stage IKK2 inhibitor SC-514 exhibits an IC50 of 11.2 µM in biochemical assays, while advanced indole-7-carboxamide leads from GSK have achieved pIC50 values of >8 (IC50 < 10 nM) against IKK2 [2]. No direct biochemical IC50 data for the target compound have been publicly disclosed; therefore, quantitative comparisons to specific analogs are not currently available.

IKK2 inhibition NF-κB signaling Indole carboxamide

Structural Differentiation from Closest Commercially Available Analogs: N1 and C3 Substitution Patterns

The target compound differs from the closest commercially cataloged analogs at both the N1 and C3 positions, which are critical determinants of IKK2 binding. Compared to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide (CAS 872843-43-1; MW 329.4 g/mol), the target compound replaces the N,N-dimethyl amide with an N-isobutyl amide at C3, increasing molecular weight by ~28 Da and adding two additional rotatable bonds . Compared to N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS not specified; same MW 357.45 g/mol), the target compound replaces the tert-butyl group with an isobutyl group, altering steric bulk and hydrogen-bonding potential at the C3 amide .

SAR Indole substitution Kinase selectivity

IKK2 Selectivity Profile: Class-Level Distinction from IKKα and Other Kinases

Indole carboxamide IKK2 inhibitors have been profiled for selectivity against IKKα and a broad panel of kinases. In the GSK indole-7-carboxamide series, selectivity against more than 45 kinases was assessed, with pIC50 values <5.5 (IC50 > 3.16 µM) against the entire counter-screening panel, indicating a favorable selectivity window [1]. However, the target compound contains a C3 oxoacetamide rather than a C7 carboxamide, which may alter its selectivity fingerprint. No IKKα or broader kinase selectivity data are available for the target compound specifically. In contrast, the tool compound SC-514 (IC50 = 11.2 µM for IKK2) has been reported not to inhibit other IKK isoforms at its active concentration range .

Kinase selectivity IKKα Off-target profiling

Physicochemical Differentiation: Solubility and Permeability Implications of the Isobutyl Substituent

The N-isobutyl substituent at the C3 oxoacetamide distinguishes the target compound from smaller alkyl amide analogs in terms of lipophilicity and predicted solubility. Using fragment-based logP estimation, the isobutyl group contributes approximately +0.8 to +1.0 log units compared to a dimethyl amide (e.g., CAS 872843-43-1, MW 329.4), increasing membrane permeability potential while potentially reducing aqueous solubility . In the GSK indole-7-carboxamide optimization program, careful modulation of C3 substituent lipophilicity was essential for achieving oral bioavailability while maintaining potency; ligand efficiency (LE) metrics were used to balance these properties, with optimal LE values >0.35 reported for advanced leads [1]. No experimental solubility, logD, or PAMPA data are publicly available for the target compound.

Solubility Permeability logP Lead optimization

Purity Specification and Quality Control Benchmarking for Research Procurement

The target compound is commercially available with a typical purity specification of 95% as determined by HPLC analysis . This is comparable to closely related analogs from the same vendor category, such as 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide (CAS 872843-43-1), which is also supplied at 95% purity . No certificate of analysis (CoA) with batch-specific impurity profiles is publicly accessible for this compound. Researchers requiring higher purity (≥98%) for sensitive biochemical assays or co-crystallization studies should verify lot-specific purity data with the supplier prior to procurement, as the 95% specification may include up to 5% of unidentified impurities that could confound dose-response or selectivity experiments.

Purity Quality control HPLC Procurement specification

Optimal Research and Industrial Application Scenarios for 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide (CAS 872843-80-6)


IKK2/NF-κB Pathway Probe Development in Inflammatory Disease Models

The compound is structurally suited for use as an IKK2 chemical probe in cellular models of NF-κB-driven inflammation, including rheumatoid arthritis, asthma, and COPD, which are the primary therapeutic indications identified for the indole carboxamide IKK2 inhibitor class [1]. Its isobutyl amide substitution at C3 may confer distinct cell permeability characteristics compared to smaller amide analogs, potentially enabling effective target engagement in whole-cell assays. Researchers should empirically determine intracellular IKK2 inhibition via IκBα phosphorylation or NF-κB luciferase reporter assays before interpreting cellular phenotype data [2].

Structure-Activity Relationship (SAR) Studies of Indole C3 Substituent Effects on IKK2 Binding

Due to its specific N-isobutyl-oxoacetamide substitution at the indole C3 position, this compound serves as a key comparator in SAR campaigns exploring the relationship between amide substituent size, lipophilicity, and IKK2 inhibitory potency. When tested alongside the N,N-dimethyl (CAS 872843-43-1) and N-tert-butyl constitutional isomer analogs, the isobutyl variant enables dissection of steric vs. electronic contributions to binding affinity [1]. The ~28 Da mass increase and additional rotatable bonds relative to the dimethyl analog are predicted to modulate both biochemical potency and ADME properties, providing a systematic dataset for lead optimization efforts [1].

Kinase Selectivity Profiling Panels to Establish IKK2 Target Engagement Windows

The compound can be deployed in broad kinase selectivity panels (e.g., 45-100 kinase screens) to establish its selectivity fingerprint relative to IKK2. Given that the GSK indole-7-carboxamide series demonstrated pIC50 <5.5 against >45 off-target kinases, the 1,3-disubstituted indole oxoacetamide scaffold of this compound represents a distinct chemotype whose selectivity profile may differ from the 3,5-disubstituted indole-7-carboxamide series [1]. Researchers should include IKKα as a critical counter-screen to confirm IKK2 isoform selectivity, as dual IKKα/β inhibition would alter the biological interpretation of NF-κB pathway modulation [1].

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C20H27N3O3), molecular weight (357.454 g/mol), and commercial purity specification of ≥95% (HPLC), this compound can serve as a reference standard for developing and validating HPLC or LC-MS analytical methods for indole carboxamide IKK2 inhibitors [1]. Its distinct retention time and mass spectrometric profile relative to structurally similar analogs (e.g., the dimethyl derivative at MW 329.4) make it suitable for use as a system suitability standard in multi-compound analytical workflows, particularly in medicinal chemistry laboratories synthesizing or characterizing indole-based kinase inhibitor libraries [1].

Quote Request

Request a Quote for 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.